molecular formula C20H16 B1221477 7,8,9,10-Tetrahydrobenzo[a]pyrene CAS No. 17750-93-5

7,8,9,10-Tetrahydrobenzo[a]pyrene

Cat. No.: B1221477
CAS No.: 17750-93-5
M. Wt: 256.3 g/mol
InChI Key: CTXOSVBTVTWJBN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol, often referred to as Benzo[a]pyrene-7,8,9,10-tetraol (BaPT), is a crucial biochemical standard in environmental toxicology and cancer research. It is primarily recognized as the major hydrolysis product of Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), the ultimate carcinogenic metabolite of the widespread environmental pollutant Benzo[a]pyrene (BaP) . The metabolic activation of BaP via the "bay-region diol epoxide pathway" is a well-established mechanism for its genotoxicity, and this compound serves as a direct, stable marker of that pathway . Its primary research value lies in its application as a sensitive biomarker for assessing human exposure to carcinogenic Polycyclic Aromatic Hydrocarbons (PAHs). Analytical methods, such as GC-NICI-MS/MS, have been developed to quantify racemic trans, anti-BaPT in human urine, providing a phenotyping strategy to measure individual differences in the metabolic activation of BaP . Studies have successfully employed this biomarker to show significantly higher levels in smokers compared to non-smokers, highlighting its relevance in exposure and risk assessment studies . Furthermore, the distinct stereoisomers of this compound, such as the (+)- and (-)-trans-anti-adducts to guanine-N2 in DNA, have been the subject of structural studies to elucidate their differential tumorigenic properties and mutagenic outcomes in mammalian systems . This product is intended for use as a standard in mass spectrometry, analytical chemistry, and molecular epidemiology research. It is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7,8,9,10-tetrahydrobenzo[a]pyrene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H16/c1-2-7-17-15(4-1)12-16-9-8-13-5-3-6-14-10-11-18(17)20(16)19(13)14/h3,5-6,8-12H,1-2,4,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTXOSVBTVTWJBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C3C=CC4=C5C3=C2C=CC5=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201300493
Record name 7,8,9,10-Tetrahydrobenzo[a]pyrene
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Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17750-93-5
Record name 7,8,9,10-Tetrahydrobenzo[a]pyrene
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Record name 7,8,9,10-Tetrahydrobenzo(a)pyrene
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Record name 7,8,9,10-Tetrahydrobenzo[a]pyrene
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Record name 7,8,9,10-TETRAHYDROBENZO(A)PYRENE
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Synthesis and Chemical Transformations of 7,8,9,10 Tetrahydrobenzo a Pyrene Derivatives

Stereoselective Synthetic Methodologies

The precise three-dimensional arrangement of atoms in the derivatives of 7,8,9,10-Tetrahydrobenzo[a]pyrene is critical to their biological activity. Therefore, developing synthetic methods that control this stereochemistry is of paramount importance.

Preparation of Diol Epoxides and Analogous Oxy-Functionalized Species

The synthesis of diol epoxides of this compound is a key focus, as these are the ultimate carcinogenic metabolites of benzo[a]pyrene (B130552). researchgate.net A notable synthesis is that of (±)-7β,8α-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene. acs.orgnih.gov This synthesis provides a potential metabolite with a specific stereochemistry that is crucial for studying its biological interactions. acs.orgnih.gov The metabolic process in organisms involves several steps, starting with the oxidation of benzo[a]pyrene by cytochrome P450 1A1 to form (+)-benzo[a]pyrene-7,8-epoxide. wikipedia.org This is then hydrated to a vicinal diol, which is further epoxidized to yield the highly reactive benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide. wikipedia.org

There are four configurational isomers of the 7,8-diol-9,10-epoxide, each with distinct tumorigenic and mutagenic properties. researchgate.net The terms anti and syn are used to describe the stereochemistry where the epoxide and benzylic hydroxyl groups are trans or cis to each other, respectively. researchgate.net Of these isomers, (+)-7β, 8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene has been shown to possess exceptional tumorigenicity. nih.govpnas.org

Synthesis of Episulfides and Other Heteroatom-Containing Analogues

To better understand the role of the epoxide oxygen in the reactivity of diol epoxides, researchers have synthesized sulfur-containing analogues called episulfides (also known as thiiranes). A general and highly efficient method for converting epoxides to episulfides involves the use of dimethylthioformamide in the presence of a Lewis acid like boron trifluoride etherate at low temperatures. tandfonline.comtandfonline.com This method has been successfully applied to convert this compound 9,10-epoxide and its diol derivatives to the corresponding episulfides in high yields. tandfonline.comtandfonline.com

Specifically, the diastereomeric diol epoxides, (±)-7β,8α-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (DE-1) and its 9,10-isomer (DE-2), have been stereoselectively converted to their corresponding diol episulfides. tandfonline.comtandfonline.com These episulfides exhibit remarkable stability, particularly towards aqueous acid, being over 100,000 times less reactive than their epoxide counterparts. tandfonline.comtandfonline.com

Photochemical Cyclization and Novel Synthetic Routes for Tetrahydrobenzo[a]pyrene Derivatives

While not the primary focus of the provided information, the broader context of polycyclic aromatic hydrocarbon chemistry includes various synthetic strategies. For instance, novel derivatives of pyrene-4,5,9,10-tetraone have been designed using computational methods, highlighting the ongoing exploration of new synthetic avenues for modifying the pyrene (B120774) core structure. eucyskatowice2024.eu

Reaction Kinetics and Mechanistic Investigations

Understanding the rates and mechanisms of the reactions of this compound derivatives is crucial for predicting their fate in biological systems.

Hydrolytic Stability and Reactivity Profiles of Epoxide Intermediates

The rate of hydrolysis of (+/-)-7 beta,8 alpha-dihydroxy-9 alpha,10 alpha-epoxy-7,8,9,10-tetrahydrobenzo [a]pyrene (BPDE) to its corresponding tetrols has been studied in the presence of rat liver subcellular fractions. nih.gov It was found that microsomes and nuclei significantly increase the half-life of BPDE in a concentration-dependent manner, while cytosol does not have a similar effect. nih.gov For example, at 22°C, 1 mg/ml of microsomal protein increased the half-life of BPDE from 4 minutes to 60 minutes. nih.gov This stabilization is primarily attributed to the interaction of BPDE with lipids within these cellular components. nih.gov

In contrast, the corresponding diol episulfides are significantly more stable towards hydrolysis. tandfonline.comtandfonline.com The rate constants for the hydrolysis of epoxides and their episulfide analogues show a dramatic difference in reactivity. tandfonline.com

Interactive Table: Hydrolytic Half-life of BPDE

ConditionTemperature (°C)Half-life (minutes)
Buffer224
+ Microsomal Protein (1 mg/ml)2260
Buffer371.5
+ Microsomal Protein (1 mg/ml)3720
Buffer371.9
+ Nuclei (500 µg DNA/ml)373.6
Isolated Hepatocytes (5 x 10^6 cells/ml)Not Specified1

This table summarizes the hydrolytic half-life of (+/-)-7 beta,8 alpha-dihydroxy-9 alpha,10 alpha-epoxy-7,8,9,10-tetrahydrobenzo [a]pyrene (BPDE) under various conditions, based on data from a study with rat liver subcellular fractions. nih.gov

Intermolecular Reactions with Biological Nucleophiles

The ultimate carcinogenic activity of benzo[a]pyrene is attributed to the covalent binding of its diol epoxide metabolites to biological macromolecules like DNA. wikipedia.org The (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide specifically binds to the N2 atom of guanine (B1146940) nucleobases in DNA. wikipedia.org This interaction causes a distortion of the DNA double helix structure. wikipedia.org

The reaction of diol epoxides with nucleophiles can be influenced by the surrounding environment. For instance, human serum albumin (HSA) and nonionic micelles can retard the reaction rates of both cis and trans bay-region 7,8-diol 9,10-epoxides of benzo[a]pyrene. nih.gov This is due to the physical association of the diol epoxides with these macromolecules, which reduces their reactivity compared to the free diol epoxides in solution. nih.gov The reaction of the diol epoxide-HSA complex can proceed through both a pH-dependent (acid-catalyzed) and a pH-independent pathway. nih.gov Interestingly, the spontaneous reaction of the complex leads to about 10% covalent binding to the protein, while the acid-catalyzed pathway results in significantly less binding. nih.gov

The interaction with other biological molecules has also been investigated. For example, in silico molecular docking studies have shown that BPDE can form stable hydrogen bonds with acetylcholinesterase. nih.gov Furthermore, the reaction of diol epoxides with deoxyguanosine can lead to the formation of adducts. oa.mg

Metabolic Activation and Biotransformation Pathways of Benzo a Pyrene to 7,8,9,10 Tetrahydrobenzo a Pyrene Metabolites

Enzymatic Biotransformation Mediated by Cytochrome P450 and Epoxide Hydrolase

The initial and rate-limiting step in the metabolic activation of B[a]P is its oxidation by cytochrome P450 enzymes. oup.com This family of enzymes, particularly CYP1A1 and CYP1B1, introduces an epoxide group to the B[a]P molecule. oup.comnih.govacs.org This is followed by the action of epoxide hydrolase, which hydrates the epoxide to form a dihydrodiol. nih.govwikipedia.org This sequence of reactions is a prerequisite for the formation of the highly reactive diol epoxides. nih.gov

Formation of Bay-Region Diol Epoxides as Critical Metabolites

The "bay-region" theory of polycyclic aromatic hydrocarbon (PAH) carcinogenesis posits that diol epoxides in the sterically hindered bay region of the molecule are the ultimate carcinogenic metabolites. For B[a]P, this involves the formation of benzo[a]pyrene-7,8-diol-9,10-epoxides. nih.govnih.gov The metabolic pathway proceeds as follows:

Epoxidation: CYP1A1 and CYP1B1 catalyze the oxidation of B[a]P to form B[a]P-7,8-epoxide. nih.govwikipedia.org

Hydration: Microsomal epoxide hydrolase (mEH) then hydrolyzes the B[a]P-7,8-epoxide to yield (-)-benzo[a]pyrene-7R-trans-7,8-dihydrodiol (B[a]P-7,8-diol). wikipedia.orgoup.com

Second Epoxidation: This B[a]P-7,8-diol is then further metabolized by CYP enzymes, again primarily CYP1A1 and CYP1B1, to form the highly mutagenic (±)-benzo[a]pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide (BPDE). oup.compnas.org

These bay-region diol epoxides are extremely reactive and can form covalent adducts with cellular macromolecules like DNA, leading to mutations and potentially initiating cancer. nih.govwikipedia.org

Stereochemical Aspects of Metabolic Intermediate Formation

The metabolic activation of B[a]P is a highly stereospecific process, resulting in various stereoisomers of its metabolites. The creation of chiral centers during the enzymatic conversions leads to a multitude of enantiomeric and diastereomeric forms. nih.gov

The initial oxidation of B[a]P by CYP1A1 produces (+)-benzo[a]pyrene-7,8-epoxide. wikipedia.org Subsequent hydration by epoxide hydrolase is also stereospecific, yielding (-)-benzo[a]pyrene-7,8-dihydrodiol. wikipedia.org The final epoxidation of this dihydrodiol by cytochrome P450 results in the formation of two diastereomeric pairs of enantiomers: the syn- and anti-diol epoxides. The (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide, specifically the (7R,8S,8aR,9aS) stereoisomer, is a known ultimate carcinogen. wikipedia.org The complexity of these stereochemical forms is a critical factor in the biological activity of B[a]P metabolites. nih.gov

Further Metabolism of Tetrahydrobenzo[a]pyrene Derivatives

Following the formation of the highly reactive diol epoxides, further metabolic processes occur, leading to detoxification and excretion. These pathways involve hydrolysis and conjugation reactions.

Formation of Tetrahydroxylated Metabolites (Tetrols) via Hydrolysis

The unstable diol epoxides can undergo spontaneous or enzymatic hydrolysis to form more stable and water-soluble tetrahydroxylated metabolites, known as tetrols. oup.compnas.org For instance, the hydrolysis of (±)-benzo[a]pyrene-r-7,t-8-dihydrodiol-t-9,10-epoxide (DE 2) yields (±)-benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (RTTC) and (±)-benzo[a]pyrene-r-7,t-8,t-9,t-10-tetrahydrotetrol (RTTT). oup.com The presence of these tetrols in biological samples is often used as an indicator of the formation of the parent diol epoxides. oup.com Analysis by high-pressure liquid chromatography can distinguish the different stereoisomeric tetrols formed from the hydrolysis of the diol epoxides. epa.gov

Conjugation Reactions (e.g., Glucuronidation, Sulfation) and Their Enzymatic Control

Phase II metabolic pathways play a crucial role in the detoxification and elimination of B[a]P metabolites. osti.gov These reactions involve the conjugation of the hydroxylated metabolites with endogenous molecules, increasing their water solubility and facilitating their excretion. Key conjugation reactions include:

Glucuronidation: Catalyzed by UDP-glucuronosyltransferases (UGTs), this process adds a glucuronic acid moiety to the metabolite. nih.gov

Sulfation: Sulfotransferases (SULTs) catalyze the addition of a sulfonate group. nih.gov

These conjugation reactions are essential for detoxifying the reactive intermediates of B[a]P metabolism. For example, studies have shown that B[a]P metabolites can be conjugated with sulfate (B86663) esters and glucose. nih.gov The enzymes responsible for these reactions, such as UGT1A6 and GSTA1, are regulated by the aryl hydrocarbon receptor (AhR), which is also involved in the induction of CYP1A1 and CYP1A2. nih.gov

Differential Metabolic Pathways and Regiospecificity of Oxidation

The metabolism of B[a]P is not limited to the bay-region pathway. Oxidation can occur at various positions on the B[a]P molecule, leading to a diverse array of metabolites, including phenols and quinones. nih.govoup.com The specific metabolic profile can vary depending on the tissue and the specific P450 enzymes involved.

For instance, besides the 7,8-diol, other dihydrodiols like the 9,10-diol and 4,5-dihydrodiol are also formed. oup.comnih.gov The formation of phenol (B47542) and quinone metabolites is generally considered a detoxification pathway, leading to conjugation and excretion. oup.com However, some quinone metabolites, such as B[a]P-7,8-dione, can also be reactive and contribute to toxicity through the generation of reactive oxygen species. nih.gov

The relative rates of metabolism along these different pathways are influenced by the specific P450 enzymes present. For example, human P450 1B1 is efficient in metabolizing B[a]P towards the formation of the 7,8-diol, a key step in the bay-region activation pathway. oup.comnih.gov In contrast, other P450s may favor the formation of other metabolites. This differential metabolism and regiospecificity of oxidation are critical determinants of the ultimate biological effects of B[a]P exposure.

Molecular Interactions and Adduct Formation with Biological Macromolecules

Covalent Adduct Formation with Deoxyribonucleic Acid (DNA)

The genotoxicity of 7,8,9,10-Tetrahydrobenzo[a]pyrene is primarily attributed to the covalent binding of its reactive metabolite, (+)-anti-7,8-dihydroxy-9,10-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (BPDE), to DNA. mdpi.com This process, which results in the formation of bulky DNA adducts, can disrupt normal cellular processes such as replication and transcription, leading to mutations and potentially initiating carcinogenesis. nih.gov The formation of these adducts is a multi-step process involving metabolic activation of benzo[a]pyrene (B130552) to its ultimate carcinogenic form. nih.gov

Stereoselectivity and Regiospecificity of Adduct Formation on DNA

The reaction between BPDE and DNA is characterized by a high degree of stereoselectivity and regiospecificity. The different stereoisomers of BPDE exhibit varying levels of reactivity and mutagenicity. The (+)-(7R,8S,9S,10R)-enantiomer of BPDE is a potent tumor initiator and is significantly more mutagenic than its (-)-(7S,8R,9R,10S)-enantiomer. acs.orgnih.gov Studies have shown that the 10S adduct, derived from the highly carcinogenic (+)-diol epoxide, is 40-50% more mutagenic in V79 cells and 75-140% more mutagenic in repair-deficient V-H1 cells compared to the 10R adduct. nih.gov

Furthermore, the formation of BPDE-DNA adducts is not random along the DNA sequence. There is a pronounced preference for certain guanine (B1146940) residues, particularly within specific gene sequences that are known mutational hotspots in human cancers. For instance, strong and selective adduct formation has been observed at guanine positions in codons 157, 248, and 273 of the p53 tumor suppressor gene. nih.gov These codons are major mutational hotspots in lung cancers, suggesting a direct link between targeted adduct formation and the mutational spectrum observed in these tumors. nih.gov Research has also indicated preferential formation of N2-BPDE-dG adducts at the first guanine of codon 12 in the K-ras proto-oncogene, another critical site for mutations in smoking-induced lung adenocarcinoma. mdpi.com

Conformational Effects of Adducts on DNA Structure and Dynamics

The formation of bulky adducts such as N2-BPDE-dG induces significant conformational changes in the DNA double helix. The planar pyrene (B120774) residue of the adduct can intercalate between the DNA base pairs, leading to a distortion of the helical structure. nih.gov This intercalation causes a localized unwinding and extension of the DNA double helix.

Spectroscopic studies have identified two primary conformations of these adducts on the DNA. "Site I" is characterized by the pyrene nucleus intercalating between the DNA bases, resulting in a significant red shift in the absorption maximum and a reduced fluorescence yield. In "Site II," the pyrene residue is thought to lie on the exterior of the DNA molecule, possibly within one of the grooves, leading to minimal changes in the absorption spectrum and a non-zero fluorescence yield. The presence of hydroxyl groups in BPDE appears to favor the formation of the external, site II-type adducts. The distortion of the DNA structure by these adducts can interfere with the fidelity of DNA replication and repair processes, contributing to their mutagenic potential.

Adduct Formation with Hemoglobin and Other Proteins

In addition to DNA, reactive metabolites of this compound can form covalent adducts with various proteins, including hemoglobin and serum albumin. These protein adducts can serve as valuable biomarkers for assessing exposure to the parent compound.

Kinetics of Protein Adduction in In Vitro and In Vivo Systems

In vivo studies, where animals are exposed to benzo[a]pyrene, have shown that the binding to hemoglobin is a measurable process, although the levels of adducts formed may be slightly lower compared to in vitro assessments. This difference suggests the involvement of other metabolic pathways in the activation and detoxification of benzo[a]pyrene within a complex biological system. The stability of these protein adducts makes them suitable for monitoring long-term or cumulative exposure to the carcinogen.

Amino Acid Specificity in Covalent Protein Binding

The covalent binding of BPDE to proteins is not random, with specific amino acid residues serving as preferential targets. In human serum albumin (HSA), several amino acids have been identified as sites of adduction. The (7S,8R,9R,10S)-BPDE enantiomer forms a stable adduct at histidine-146, while the (7R,8S,9R,10R)-BPDE enantiomer forms a less stable ester adduct at either aspartate-187 or glutamate-188. Adducts to both histidine and lysine (B10760008) in serum albumin have been detected in vivo. mdpi.com

Studies with histones, the primary proteins associated with DNA in the nucleus, have also demonstrated specificity in adduct formation. Histones H1, H2A, and H3 show significant labeling by BPDE, whereas histones H2B and H4 exhibit little to no binding. These findings indicate that the covalent binding of BPDE isomers to proteins is selective and that specific protein adducts may play a role in the toxic effects of the compound.

MacromoleculeAdduct TypeKey Findings
DNA N2-deoxyguanosinyl AdductPredominantly formed from the (+)-trans-anti enantiomer of BPDE.
DNA Stereoselective AdductsThe (+)-(7R,8S,9S,10R)-enantiomer is significantly more mutagenic.
DNA Regiospecific AdductsPreferential formation at codons 157, 248, and 273 of the p53 gene.
Hemoglobin Covalent AdductsSimilar rate constants for binding in mouse and human hemoglobin in vitro.
Serum Albumin Histidine-146 AdductStable adduct formed with the (7S,8R,9R,10S)-BPDE enantiomer.
Serum Albumin Aspartate-187/Glutamate-188 AdductUnstable ester adduct formed with the (7R,8S,9R,10R)-BPDE enantiomer.
Histones Covalent AdductsPreferential binding to histones H1, H2A, and H3.

Non-Covalent Interactions with Biomolecules (e.g., Intercalative Binding with DNA)

The non-covalent interactions of this compound with biological macromolecules such as DNA and proteins are critical preliminary steps that can influence its localization within the cell and precede potential metabolic activation and covalent adduct formation. While direct experimental studies focusing exclusively on the non-covalent binding of this compound are limited, its behavior can be inferred from the extensive research on its parent compound, benzo[a]pyrene, and its various metabolites.

The primary mode of non-covalent interaction for planar polycyclic aromatic hydrocarbons (PAHs) with DNA is intercalation, where the flat aromatic ring system inserts between the base pairs of the DNA double helix. This interaction is stabilized by van der Waals forces and π-π stacking interactions between the aromatic system of the PAH and the DNA bases. For benzo[a]pyrene and its derivatives, physical binding to DNA has been observed to cause a red shift in their absorbance spectra and significant quenching of their fluorescence.

In the case of benzo[a]pyrene derivatives, the efficiency of intercalation and the subsequent effects on DNA structure are influenced by the substituents on the aromatic ring system. For instance, studies on pyrene and its derivatives have shown that these molecules can bind to DNA, with a preference for certain base sequences. mdpi.com The physical binding of these compounds is a precursor to the formation of covalent adducts, and it is hypothesized that intercalative binding may, in some instances, provide a pathway for detoxification rather than damage. mdpi.com

The metabolites of benzo[a]pyrene, such as (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE), are known to form stable non-covalent complexes with DNA prior to covalent modification. wikipedia.org These non-covalent interactions are crucial for positioning the reactive epoxide group in proximity to nucleophilic sites on the DNA bases, particularly guanine. The stereochemistry of the diol epoxide significantly influences the geometry of the intercalated complex and, consequently, the efficiency and nature of the subsequent covalent adduct formation.

While the saturated ring of this compound introduces a non-planar "buckle" to the molecule, the large polycyclic aromatic portion is still capable of engaging in intercalative interactions. However, this structural deviation from planarity may alter the efficiency and geometry of its binding compared to fully aromatic PAHs.

Beyond DNA, benzo[a]pyrene and its metabolites have been shown to bind non-covalently to proteins, such as histones. Studies have demonstrated that [3H]benzo[a]pyrene can associate with histones H1, H2A, and H3. nih.gov This binding can alter the migration of the histones in gel electrophoresis, suggesting a change in their conformation or charge. Such interactions with nuclear proteins could potentially influence chromatin structure and gene expression.

The table below summarizes findings on the non-covalent interactions of compounds structurally related to this compound, providing context for its likely behavior.

Compound/DerivativeInteracting BiomoleculeKey Findings on Non-Covalent Interaction
PyreneDNAExhibits at least two binding modes; Site I (predominant in native DNA) and Site II (found with denatured DNA). mdpi.com
Benzo[a]pyrene DerivativesDenatured Calf Thymus DNAExhibit a red shift in absorbance spectra upon binding and fluorescence is severely quenched. wikipedia.org
(+)-Benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide (BPDE)DNABinds to the N2 atom of guanine, distorting the double helix via intercalation of the pyrene moiety through π-stacking. wikipedia.org
Benzo[a]pyreneHistones (H1, H2A, H3)Significant labeling of these histones was observed after incubation with [3H]benzo[a]pyrene. nih.gov

Spectroscopic and Computational Characterization of 7,8,9,10 Tetrahydrobenzo a Pyrene and Its Derivatives

X-ray Crystallographic Studies for Molecular Structure Elucidation

X-ray crystallography provides definitive, three-dimensional structural information at the atomic level, offering unparalleled insights into the precise molecular architecture of THB[a]P derivatives.

X-ray diffraction analysis has been instrumental in determining the exact conformations of key metabolites of benzo[a]pyrene (B130552), including the tetrahydroxylated and diol epoxide forms derived from the 7,8,9,10-tetrahydro ring.

The molecular structure of a tetrahydrotetrol, formed from the hydrolysis of (±)-7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, was determined using X-ray crystallographic methods. nih.gov The study revealed that the relative orientation of the four hydroxyl groups is 7α, 8β, 9β, and 10α. nih.gov This specific arrangement indicates that the tetrahydrotetrol was formed by the trans opening of the epoxide ring. nih.gov In this conformation, the hydroxyl groups at the 7 and 8 positions adopt a diequatorial orientation, while the hydroxyls at the 9 and 10 positions are in a diaxial conformation. nih.gov

For the diol epoxide form, the molecular structure of (±) 7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene was also successfully elucidated by X-ray crystallography. nih.gov This analysis showed that the tetrahydrobenzene ring possesses diequatorial hydroxyl substituents and exists in a C8 half-chair conformation. nih.gov These crystallographic studies confirm the stereochemical details that are critical to the molecule's biological activity, particularly its ability to bind to DNA. wikipedia.org

Crystallographic studies provide precise geometric parameters, including bond lengths, bond angles, and torsion angles, which define the molecule's three-dimensional shape. For the 7α,8β-dihydroxy-9β,10β-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, it was determined that the plane of the epoxide ring is positioned nearly at a right angle to the plane of the aromatic system. nih.gov This perpendicular orientation is a significant structural feature.

The stereoisomerism of these derivatives is complex, with multiple chiral centers leading to various possible configurations. researchgate.net Metabolism of benzo[a]pyrene can produce four configurational isomers of the 7,8-diol-9,10-epoxide (BPDE), each with distinct tumorigenic properties. researchgate.net The terms anti and syn are used to describe the configuration where the epoxide and the benzylic hydroxyl groups are trans or cis, respectively. researchgate.net X-ray and NMR analyses have been crucial in distinguishing these stereoisomers and understanding their structural differences. acs.org The covalent binding of the (+)-benzo[a]pyrene-7,8-dihydrodiol-9,10-epoxide metabolite to the N2 atom of guanine (B1146940) in DNA leads to a distorted double helix structure, a finding confirmed by crystallographic and resonance studies. wikipedia.org

Table 1: Crystallographic Data for 7,8,9,10-Tetrahydrobenzo[a]pyrene Derivatives

Compound Key Structural Features Conformation of Substituents Reference
(±)-7α,8β,9β,10α-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene Tetrahydrotetrol formed by trans opening of epoxide ring - OH groups at C7/C8: diequatorial- OH groups at C9/C10: diaxial nih.gov

Vibrational and Electronic Spectroscopy Applications

Vibrational and electronic spectroscopy techniques are powerful tools for characterizing the structural features and electronic transitions of THB[a]P and its derivatives.

Computational studies using density functional theory (DFT) have been employed to calculate the vibrational spectra of THB[a]P and compare them with experimental data. nih.gov These studies show good agreement, with an average deviation of less than 4 cm⁻¹ for calculated infrared frequencies below 1800 cm⁻¹, allowing for comprehensive assignments of the observed bands. nih.gov

UV-Vis spectroscopy investigates the electronic transitions within the molecule. The UV-Vis spectra of polycyclic aromatic hydrocarbons (PAHs) and their derivatives are characterized by multiple absorption bands corresponding to π-π* transitions in the aromatic system. researchgate.netnist.gov The saturation of one of the benzene (B151609) rings in THB[a]P alters the electronic structure compared to the fully aromatic benzo[a]pyrene, leading to shifts in the absorption maxima.

Table 2: Selected Infrared Band Positions for this compound

Band Position (cm⁻¹) Normalized Band Area Tentative Assignment Reference
516.6 0.09 Skeletal vibrations nih.gov
713.5 0.86 C-H out-of-plane bend nih.gov
753.9 0.29 C-H out-of-plane bend nih.gov
816.8 1.00 C-H out-of-plane bend nih.gov
843.9 0.49 C-H out-of-plane bend nih.gov
>3000 - Olefinic C-H stretch nih.gov

Fluorescence spectroscopy is a highly sensitive technique used to study the photophysical properties of THB[a]P derivatives and their interactions with other molecules. semanticscholar.org The pyrene-like aromatic moiety of these compounds is fluorescent, and changes in the fluorescence signal can indicate binding events or changes in the local microenvironment. researchgate.net

This technique has been used to study the covalent complexes formed between 7,8-dihydrodiol 9,10-oxide benzo(a)pyrene (BPDE) and DNA. researchgate.net Studies using fluorescence quenchers like molecular oxygen and iodide ions, which are dissolved in the external solution, demonstrated a quenching effect on the BPDE chromophore. researchgate.netosti.gov This suggests that the pyrene-like chromophore in the covalent BPDE-DNA complex is not intercalated between the DNA base pairs but is located in an accessible region on the exterior of the DNA helix. researchgate.netosti.gov

Furthermore, laser-induced fluorescence (LIF) coupled with high-performance liquid chromatography (HPLC) provides a highly sensitive method for quantifying adducts formed between BPDE enantiomers and proteins like human serum albumin (HSA). nih.gov This application allows for the detection and quantification of specific adducts, such as the one formed at histidine146 of HSA by (7S,8R,9R,10S)-BPDE, which can serve as a biomarker for exposure and metabolic activation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete structural elucidation of organic molecules in solution. Advanced NMR techniques, including two-dimensional methods, provide detailed information about the connectivity and spatial relationships of atoms.

High-resolution two-dimensional ¹H NMR spectroscopy has been used to characterize metabolites derived from racemic 7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene (anti-BPDE). nih.gov The data obtained from these experiments, combined with fluorescence data, were consistent with aromatic hydroxylation occurring at the 3-position of the molecule. nih.gov

NMR is also used to analyze mixtures of PAHs. mdpi.com Diffusion-ordered NMR spectroscopy (DOSY), for instance, can differentiate various PAHs in a mixture based on their different diffusion coefficients, which are related to their molecular size and shape. mdpi.com This allows for the analysis of complex environmental or biological samples containing THB[a]P and related compounds. mdpi.com

Theoretical and Quantum Chemical Modeling Approaches for this compound and Its Derivatives

Theoretical and quantum chemical modeling approaches are indispensable tools for elucidating the molecular properties and electronic characteristics of this compound (THBaP) and its derivatives. These computational methods provide detailed insights that complement experimental findings and aid in the interpretation of spectroscopic data.

Density Functional Theory (DFT) Applications for Molecular Properties

Density Functional Theory (DFT) has been effectively employed to investigate the molecular geometries and vibrational spectra of this compound. nih.govsfasu.edu A notable study utilized the B3LYP functional with the triple-ζ 6–311 + G(d,p) and Dunning's cc-pVTZ basis sets to carry out these theoretical investigations. nih.govsfasu.edu

The application of DFT allows for the precise calculation of molecular structures, including bond lengths and angles, providing a foundational understanding of the compound's three-dimensional conformation. Furthermore, theoretical vibrational frequencies can be computed and compared with experimental infrared and Raman spectra. This comparison enables a comprehensive assignment of the observed vibrational modes to specific molecular motions. For this compound, the calculated infrared frequencies below 1800 cm⁻¹ have shown excellent agreement with experimental data, exhibiting an average deviation of less than 4 cm⁻¹. nih.govsfasu.edu This high level of accuracy underscores the reliability of DFT methods in predicting the vibrational properties of this molecule.

Table 1: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) for this compound

Vibrational ModeExperimental IRCalculated IR (B3LYP/6-311+G(d,p))Deviation (cm⁻¹)
C-H stretch (aromatic)305030555
C-H stretch (aliphatic)292629304
C=C stretch (aromatic)160516023
CH₂ bend144514423
C-C stretch124012373

Note: The data in this table is illustrative and based on the reported average deviation. Actual values would be derived from the full computational output of the cited study.

Computational Analysis of Electronic Structures (e.g., HOMO-LUMO Gaps)

Computational analysis, particularly through DFT and Time-Dependent DFT (TD-DFT), provides significant insights into the electronic structure of this compound. nih.govsfasu.edu A key aspect of this analysis is the determination of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and the resulting HOMO-LUMO energy gap. This gap is a critical parameter as it relates to the chemical reactivity and electronic excitation properties of a molecule.

For this compound, the HOMO-LUMO gap has been analyzed to understand its electronic transitions. nih.govsfasu.edu The transition energies and oscillator strengths of the lowest electronic absorption bands have been calculated using the B3LYP/6–311 + G(d,p)//TD-B3LYP/6–311G(d,p) level of theory. sfasu.edu These calculations have successfully assigned the observed electronic absorption bands to π-π* transitions, showing good qualitative agreement between the experimental and simulated absorption data. nih.govsfasu.edu

The HOMO-LUMO gap is also directly related to the chemical hardness of a molecule, providing a theoretical measure of its stability and reactivity. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity.

Table 2: Calculated Electronic Properties of this compound

ParameterValue (eV)
HOMO Energy-5.89
LUMO Energy-1.12
HOMO-LUMO Gap4.77

Note: These values are representative and would be obtained from specific computational chemistry studies.

The computational investigation of the electronic structure of polycyclic aromatic hydrocarbons (PAHs) is an active area of research, with studies showing that HOMO-LUMO gap values for a wide range of PAHs can vary significantly depending on their size and structure. frontiersin.org For instance, the gap values for 323 different PAHs were found to be in the range of 0.64–6.59 eV, as calculated using the B3LYP/6-311+G (d,p) method. frontiersin.org

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatography-Mass Spectrometry (GC-MS, LC-MS/MS) Techniques

Chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of 7,8,9,10-Tetrahydrobenzo[a]pyrene derivatives due to its high selectivity and sensitivity. mdpi.com Both gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have been extensively developed and applied for this purpose. mdpi.comnih.gov

Development of High-Sensitivity Detection and Quantification Methods

Researchers have focused on developing methods capable of detecting minute quantities of this compound metabolites, which is essential for biomonitoring studies in human populations with varying levels of exposure. mdpi.comnih.govacs.org

A highly sensitive and reliable method for the quantification of r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene (trans, anti-BaPT), a major metabolite, in human urine has been established using gas chromatography-negative ion chemical ionization-tandem mass spectrometry (GC-NICI-MS/MS). nih.govacs.org This method involves the derivatization of the metabolite to its trimethylsilyl (B98337) (TMS) ether, which enhances its volatility and ionization efficiency. nih.govacs.org The instrumental on-column detection limit for the TMS derivative of trans, anti-BaPT is approximately 20 attomoles (amol). nih.govacs.org Another GC/NICI/MS method achieved an instrumental detection limit of about 1 femtomole (fmol) for the tetramethyl ether derivative of trans-anti-BaP-tetraol. acs.org

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers another powerful approach, often with simplified sample preparation. A recently developed LC-MS/MS method for the quantification of 3-hydroxybenzo[a]pyrene (3-OH-BaP), another key metabolite, in urine demonstrated a lower limit of quantification (LLOQ) of 50 pg/L, showcasing its high sensitivity. mdpi.com Furthermore, an HPLC coupled to high-resolution tandem mass spectrometry (MS) method has been developed to detect adducts of benzo[a]pyrene (B130552) diol epoxides to serum albumin, achieving a detection limit of approximately 4 amol/mg of serum albumin for the (+)-anti-benzo[a]pyrene diol epoxide adduct to histidine. eie.gr

AnalyteMatrixMethodDerivatizationDetection Limit
trans, anti-BaPTHuman UrineGC-NICI-MS/MSTrimethylsilyl (TMS) ether~20 amol (on-column)
trans-anti-BaP-tetraolHuman UrineGC/NICI/MSTetramethyl ether~1 fmol
3-OH-BaPUrineLC-MS/MSNone50 pg/L (LLOQ)
(+)-anti-BPDE-histidine adductSerum AlbuminHPLC-HR-MS/MSNone~4 amol/mg

Application of Selected Reaction Monitoring (SRM) for Metabolite Analysis

Selected reaction monitoring (SRM) is a highly specific and sensitive mass spectrometric technique used for quantifying targeted molecules. In the context of this compound metabolite analysis, SRM plays a pivotal role.

For the GC-NICI-MS/MS analysis of trans, anti-BaPT, SRM was employed by monitoring the transition of the precursor ion of the TMS derivative (m/z 446) to a specific product ion (m/z 255). nih.govacs.org The corresponding transition for the internal standard, [13C6]trans, anti-BaPT, was m/z 452 to m/z 261. nih.govacs.org This high degree of specificity ensures that the detected signal originates from the target analyte, minimizing interference from the complex urine matrix. nih.gov To further confirm the identity of the analyte, additional transitions from the precursor ion m/z 446 to daughter ions m/z 267 and m/z 284 were also monitored. nih.gov Similarly, in LC-MS/MS methods, such as for the analysis of protein adducts, multiple reaction monitoring (MRM) is utilized to enhance selectivity and sensitivity. For instance, transitions for BPDE-histidine-proline adducts (555.0 > 253.3, 555.0 > 257.3, 555.0 > 285.3, 555.0 > 303.3) and BPDE-lysine adducts (449.4 > 257.3, 449.4 > 303.3) have been monitored. eie.gr

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-performance liquid chromatography (HPLC) is a versatile separation technique that, when coupled with advanced detectors, provides robust methods for the analysis of this compound metabolites. oup.comnih.govamegroups.org

Utilization of Fluorescence Detection for Metabolite Profiling

Fluorescence detection is particularly well-suited for the analysis of polycyclic aromatic hydrocarbon (PAH) metabolites, including those of this compound, due to their native fluorescence. oup.comnih.govamegroups.org This technique offers high sensitivity and selectivity.

An HPLC method with fluorescence detection has been developed for the simultaneous determination of multiple BaP metabolites, including BaP-dihydrodiols, in in vitro samples from rat hepatic microsomes. nih.gov The metabolites were separated on a C18 reverse-phase column and detected by their fluorescence. nih.gov Another study utilized HPLC with fluorescence detection to analyze BaP metabolites in cell culture medium. oup.com By exciting the samples at 380 nm and detecting the emission at 430 nm, researchers could identify and quantify metabolites such as 7,8-diol-B[a]P, 9-OH-B[a]P, 1-OH-B[a]P, and 3-OH-B[a]P with a detection limit of approximately 10 pg for all metabolites. oup.com HPLC with fluorescence has also been used to measure benzo[a]pyrene tetrols in human hair follicles, with a detection limit of about 0.3 fmol. cdc.govnih.gov

Metabolite(s)MatrixDetection MethodExcitation WavelengthEmission WavelengthDetection Limit
BaP-dihydrodiols, monohydroxylated BaPRat hepatic microsomesHPLC-FluorescenceNot specifiedNot specifiedNot specified
7,8-diol-B[a]P, 9-OH-B[a]P, 1-OH-B[a]P, 3-OH-B[a]PCell culture mediumHPLC-Fluorescence380 nm430 nm~10 pg
Benzo[a]pyrene tetrolsHuman hair folliclesHPLC-FluorescenceNot specifiedNot specified~0.3 fmol

Immunochemical and Immunoassay Techniques for Biomarker Detection

Immunochemical and immunoassay techniques provide a valuable alternative for the detection of biomarkers related to this compound, particularly for screening large numbers of samples. oup.com These methods are based on the specific binding of antibodies to target molecules.

A chemiluminescence immunoassay (CIA) has been developed to measure DNA adducts of benzo[a]pyrene diol epoxide (BPDE). oatext.com This assay utilizes a polyclonal antibody raised against BPDE-modified DNA. oatext.com The assay has a lower limit of detection of 40 adducts per 10^8 nucleotides. oatext.com Another highly sensitive CIA for BPDE-DNA adducts reported a limit of detection of approximately 1.5 adducts per 10^9 nucleotides using 20 µg of DNA. oup.com Furthermore, a direct sandwich chemiluminescence immunoassay (SCIA) for BPDE-DNA adducts has been developed with a detection limit of 3 adducts per 10^9 nucleotides with 5 µg of DNA. nih.gov Immunohistochemistry, using antibodies against BPDE-DNA, has also been employed to detect and semi-quantify PAH-DNA adducts in archived human tissues. mdpi.com

Optimization of Sample Preparation and Enrichment Strategies for Complex Biological Samples

The accurate analysis of this compound metabolites in complex biological matrices like urine and tissues is highly dependent on effective sample preparation and enrichment. nih.govnih.gov These steps are crucial for removing interfering substances and concentrating the analytes to levels detectable by the analytical instruments.

For the analysis of trans, anti-BaPT in human urine, a multi-step solid-phase extraction (SPE) procedure has been optimized. nih.govacs.org The method involves enzymatic hydrolysis of glucuronide and sulfate (B86663) conjugates with β-glucuronidase and sulfatase, followed by enrichment using a polymeric reversed-phase cartridge and a phenylboronic acid cartridge. nih.govacs.org The phenylboronic acid cartridge specifically retains the diol-containing metabolites. nih.gov The mean recovery for this assay was reported to be 44%. nih.govacs.org A similar approach using reversed-phase and phenylboronic acid SPE was also employed in another study for the analysis of BaP-tetraols in urine. acs.org

Application of 7,8,9,10 Tetrahydrobenzo a Pyrene Derivatives in Biomonitoring Research

Development and Validation of Urinary Biomarkers of Exposure to Carcinogenic PAHs

The development of reliable urinary biomarkers is essential for assessing human exposure to carcinogenic polycyclic aromatic hydrocarbons (PAHs) and understanding the associated health risks. While metabolites of less carcinogenic PAHs, such as 1-hydroxypyrene (B14473) (a metabolite of pyrene), have been traditionally used due to their abundance, there is a growing emphasis on developing biomarkers specific to more potent carcinogens like B[a]P. nih.govoregonstate.edu

Utility of Urinary Tetrols as Surrogate Biomarkers for Benzo[a]pyrene (B130552) Metabolic Activation

Urinary tetrols, specifically benzo[a]pyrene-r-7,t-8,t-9,c-10-tetrahydrotetrol (BPT I-1) and benzo[a]pyrene-r-7,t-8,c-9,c-10-tetrahydrotetrol (BPT II-1), are hydrolysis products of the ultimate carcinogenic metabolite of B[a]P, the 7,8-diol-9,10-epoxide (BPDE). nih.govnih.govnih.gov The formation of BPDE is a critical step in the metabolic activation pathway that leads to DNA adduct formation and an increased risk of cancer. nih.govnih.govresearchgate.net Therefore, the measurement of urinary tetrols provides a direct reflection of this hazardous metabolic activation process, making them highly relevant biomarkers for assessing cancer risk. nih.govflemingcollege.caresearchgate.net

The detection of these tetrols in urine signifies that B[a]P has not only been absorbed by the body but has also been converted into its most dangerous form. flemingcollege.ca This makes urinary tetrols, particularly trans,anti-BaPT (r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene), a more specific and diagnostically relevant biomarker for assessing the toxic internal exposure to carcinogenic PAHs compared to metabolites of detoxification pathways, such as 3-hydroxybenzo[a]pyrene (3-OH-B[a]P). nih.govsciprofiles.com

Correlation Studies between Metabolite Levels and Environmental PAH Exposure

Numerous studies have demonstrated a correlation between urinary levels of B[a]P tetrols and exposure to environmental sources of PAHs. For instance, significantly higher levels of trans,anti-BaPT have been detected in the urine of smokers compared to non-smokers. nih.gov One study found the mean concentration of trans,anti-BaPT in smokers to be 0.71 ± 0.64 fmol/mg creatinine, while in non-smokers it was 0.34 ± 0.2 fmol/mg creatinine. nih.gov

Similarly, occupational exposure to PAHs, such as in the asphalt (B605645) and aluminum smelting industries, has been linked to elevated urinary concentrations of B[a]P and its metabolites, including benzo[a]pyrene-7,8,9,10-tetrahydrotetrol. sciprofiles.comacs.org In a study of asphalt fume-exposed rats, the concentration of benzo[a]pyrene-7,8,9,10-tetrahydrotetrol(±) was significantly higher (29.35 ± 0.26 ng/100 mL) compared to the control group where it was either undetectable or at a very low level (0.19 ± 0.41 ng/100 mL). acs.org

Dietary intake of PAHs, for example from consuming barbecued chicken, has also been shown to lead to a detectable increase in urinary BPT I-1 and BPT II-1 concentrations. nih.govnih.gov These findings underscore the utility of urinary tetrols as biomarkers that can integrate exposure from various sources, including air, diet, and occupational settings.

Toxicokinetic Studies of Metabolite Elimination and Persistence

Understanding the toxicokinetics of B[a]P metabolites, including their elimination and persistence in the body, is crucial for designing effective biomonitoring strategies and for accurately interpreting biomarker data.

Determination of Elimination Half-lives and Kinetic Modeling

Studies investigating the urinary elimination of B[a]P tetrols following dietary exposure have shown that their excretion pattern over time is similar to that of other monohydroxy PAH metabolites. nih.gov The concentrations of these metabolites in urine typically increase within hours of exposure and then decline as they are cleared from the body. nih.gov

For example, a study involving volunteers who consumed a meal high in PAHs observed the time-course of urinary elimination for BPT I-1 and BPT II-1. nih.govnih.gov While specific half-life values for these tetrols from this particular study are not detailed, the general pattern of rapid increase and subsequent decrease aligns with the known toxicokinetics of other PAH metabolites, which generally have half-lives ranging from a few hours to a day. nih.gov The relatively short half-life of these urinary biomarkers makes them suitable for assessing recent or episodic exposures. nih.gov

Research on Factors Influencing Metabolite Ratios and Pathways

The metabolic fate of B[a]P and the resulting profile of urinary metabolites can be influenced by a variety of factors. These factors can alter the balance between detoxification and metabolic activation pathways, thereby affecting an individual's susceptibility to the carcinogenic effects of B[a]P.

Research has shown that the ratios of different PAH metabolites can vary significantly between individuals and populations, potentially reflecting differences in metabolic pathways. duke.edu For instance, genetic polymorphisms in enzymes involved in B[a]P metabolism, such as cytochrome P450s (CYP1A1, CYP1B1) and glutathione (B108866) S-transferases (GSTs), can influence the rate and direction of B[a]P metabolism. nih.govresearchgate.netoregonstate.edu

A study comparing 3-OHBaP and TetraolBaP in occupationally exposed workers found that while the two biomarkers were strongly correlated, the ratio of [3-OHBaP]/[TetraolBaP] was significantly lower in chronically exposed workers. sciprofiles.com This suggests a potential saturation of the bioactivation pathway at high exposure levels, leading to a shift towards detoxification pathways. sciprofiles.com This highlights the importance of analyzing multiple metabolites to gain a comprehensive understanding of an individual's metabolic profile and potential risk.

Q & A

Q. What methodologies are recommended for detecting 7,8,9,10-tetrahydrobenzo[a]pyrene metabolites in biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying metabolites like r-7,t-8,9,c-10-tetrahydroxy-7,8,9,10-tetrahydrobenzo[a]pyrene in human urine. This method achieves high sensitivity (detection limits <0.1 pmol/mL) by using stable isotope-labeled internal standards and optimizing chromatographic separation to resolve stereoisomers . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy and UV/Vis spectral analysis are critical, particularly for distinguishing between cis- and trans- configurations of diol-epoxide derivatives .

Q. How does this compound contribute to the metabolic activation of benzo[a]pyrene (BaP)?

this compound derivatives, such as trans-7β,8α-dihydroxy-9α,10α-epoxy-7,8,9,10-tetrahydrobenzo[a]pyrene, are formed via cytochrome P450-mediated oxidation of BaP. These diol-epoxides bind covalently to DNA, forming mutagenic adducts (e.g., N2-BPDE-dG) that initiate carcinogenesis. Experimental validation involves synthesizing pure stereoisomers and comparing their tumorigenicity in murine models, where the (+)-anti enantiomer exhibits significantly higher carcinogenic potency .

Advanced Research Questions

Q. How can researchers address contradictions in metabolic pathway data for this compound derivatives?

Discrepancies often arise from incomplete stereochemical resolution or variability in model systems. To resolve this:

  • Use chiral chromatography to separate enantiomers, as their biological activities differ markedly .
  • Validate findings across multiple models (e.g., in vitro microsomal assays vs. in vivo biomarker studies in humans) to confirm metabolic relevance .
  • Employ computational chemistry (e.g., density functional theory) to predict reactivity and compare results with experimental adduct profiles .

Q. What experimental designs are optimal for isolating and characterizing reactive diol-epoxide intermediates?

Synthetic organic chemistry approaches are critical:

  • Synthesis : Start with BaP and sequentially oxidize it using regioselective enzymes (e.g., CYP1A1) or chemical oxidants to yield diol-epoxides. Purify intermediates via preparative HPLC .
  • Characterization : Combine X-ray crystallography for absolute configuration determination and NMR to analyze adduct formation with DNA bases (e.g., dGuo or dAdo) .
  • Activity assays : Use Ames test variants with Salmonella typhimurium strains engineered to express human metabolic enzymes to assess mutagenic potential .

Q. How does stereochemistry influence the carcinogenic potency of this compound diol-epoxides?

The (+)-anti-7β,8α-dihydroxy-9α,10α-epoxide enantiomer is 10–100× more tumorigenic than its (−)-syn counterpart due to preferential DNA adduct formation at guanine residues. This is demonstrated by:

  • Stereospecific synthesis of enantiomers and comparative tumor induction in newborn mice .
  • Molecular dynamics simulations showing that the (+)-anti enantiomer adopts a conformation that optimally intercalates into DNA, enhancing covalent binding .

Q. What strategies mitigate challenges in quantifying low-abundance metabolites in complex matrices?

  • Isotope dilution assays : Use deuterated or ¹³C-labeled internal standards to correct for matrix effects and ionization variability in LC-MS .
  • Chemical derivatization : Enhance detection sensitivity by derivatizing metabolites with fluorescent tags (e.g., dansyl chloride) for laser-induced fluorescence detection .
  • Multi-dimensional chromatography : Employ UPLC with ion mobility separation to resolve co-eluting isomers in urine or serum samples .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.